

solubility and stability of DSPE-PEG-NHS in aqueous solutions

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Compound of Interest

Compound Name: *Dspe-peg-nhs*

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An In-depth Technical Guide to the Solubility and Stability of **DSPE-PEG-NHS** in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (**DSPE-PEG-NHS**). Understanding the solubility and stability of this heterobifunctional lipid-PEG conjugate is paramount for its successful application in drug delivery systems, bioconjugation, and nanoparticle functionalization.

Solubility of DSPE-PEG-NHS

DSPE-PEG-NHS is an amphiphilic molecule, with the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion being hydrophobic and the polyethylene glycol (PEG) chain providing hydrophilicity.[1][2][3][4][5] This dual nature governs its solubility characteristics. The NHS (N-hydroxysuccinimide) ester at the terminus of the PEG chain is a reactive group for conjugation to primary amines.[6][7]

Qualitative Solubility Profile:

DSPE-PEG-NHS is generally soluble in a range of organic solvents and aqueous solutions, particularly with heating.[1][2][3][4][5][8] Common solvents include:

- Chloroform[1][2][3][4][5][8]
- Methylene chloride[8][9]
- Dimethylformamide (DMF)[8][9]
- Dimethyl sulfoxide (DMSO)[1][8][9]
- Ethanol[1]
- Hot water[1][2][3][4][5]

The PEG component of the molecule significantly enhances its water solubility.[1][2][3][4][5][7]

Quantitative Solubility Data:

The solubility of **DSPE-PEG-NHS** can be influenced by the molecular weight of the PEG chain, temperature, and the specific solvent system.

Solvent/System	Concentration	Notes
Hot Water	10 mg/mL	[1]
Chloroform	10 mg/mL	[1]
Ethanol	10 mg/mL	[1]
DMSO	10 mg/mL	[1]
DMSO/PEG300/Tween-80/Saline	≥ 5 mg/mL	This formulation yields a clear solution.[10]

Micelle Formation

In aqueous solutions, DSPE-PEG molecules self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[11][12] The hydrophobic DSPE tails form the core of the micelle, while the hydrophilic PEG chains form the outer corona.

Critical Micelle Concentration (CMC) Data:

The CMC is a key parameter indicating the stability of the micelles upon dilution. It is influenced by factors such as PEG chain length and the ionic strength of the medium.

DSPE-PEG Variant	CMC (μM)	Conditions
DSPE-PEG2000	0.5 - 1.5	[11][13]
DSPE-PEG3000	0.5 - 1.5	[11][13]
DSPE-PEG5000	1.0 - 1.5	[11][13]
DSPE-PEG2000	~10x higher in pure water	Compared to buffer solution[14]

Generally, a longer PEG chain leads to a higher CMC.[11] The CMC is significantly lower in buffered saline solutions compared to pure water, indicating that ionic strength promotes micelle formation.[14]

Stability of DSPE-PEG-NHS in Aqueous Solutions

The stability of **DSPE-PEG-NHS** in aqueous media is primarily dictated by the hydrolysis of the terminal NHS ester.[1][6][15][16][17] The amide bond formed after conjugation with a primary amine is stable.

Hydrolysis of the NHS Ester:

The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction.[6] The rate of hydrolysis is highly dependent on pH and temperature.[6][15][16][17]

Quantitative Stability Data (NHS Ester Half-life):

pH	Temperature (°C)	Half-life (t _{1/2})	Notes
7.0	0	4 - 5 hours	General NHS ester data.[6][15]
8.6	4	10 minutes	General NHS ester data.[6][15]
8.0	Room Temperature	210 minutes	Data for a porphyrin-NHS ester.[18]
8.5	Room Temperature	180 minutes	Data for a porphyrin-NHS ester.[18]
9.0	Room Temperature	125 minutes	Data for a porphyrin-NHS ester.[18]

Higher pH and temperature significantly accelerate the rate of hydrolysis.[1][6][15] To ensure efficient conjugation, it is crucial to use freshly prepared **DSPE-PEG-NHS** solutions.[1][19]

Recommended Storage and Handling:

- Solid Form: Store at -20°C under dry conditions.[1][3][4][5][19][20]
- In Solution: Prepare solutions immediately before use.[1][19] Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of DSPE-PEG-NHS Solutions

Due to the amphiphilic nature and potential for hydrolysis, a two-step dissolution process is often recommended.

Protocol:

- Initial Dissolution: Dissolve the **DSPE-PEG-NHS** in a small amount of a water-miscible, anhydrous organic solvent such as DMSO or DMF.[16][17][19][21]

- Aqueous Dilution: Add the organic stock solution to the desired aqueous buffer with gentle mixing.[\[16\]](#)[\[17\]](#) The final concentration of the organic solvent should be kept low (typically <10%) to avoid potential denaturation of proteins or other biomolecules.[\[17\]](#)

Conjugation of DSPE-PEG-NHS to Primary Amines

This protocol outlines the general steps for conjugating **DSPE-PEG-NHS** to proteins or other amine-containing molecules.

Materials:

- **DSPE-PEG-NHS**
- Amine-containing molecule (e.g., protein)
- Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[\[6\]](#)[\[16\]](#) Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[\[6\]](#)[\[16\]](#)[\[19\]](#)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[\[6\]](#)[\[17\]](#)
- Purification system (e.g., dialysis, size exclusion chromatography).[\[16\]](#)[\[17\]](#)

Procedure:

- Prepare Protein Solution: Dissolve the amine-containing molecule in the reaction buffer.
- Prepare **DSPE-PEG-NHS** Solution: Immediately before use, prepare a stock solution of **DSPE-PEG-NHS** in anhydrous DMSO or DMF.[\[16\]](#)[\[17\]](#)
- Reaction: Add a molar excess of the **DSPE-PEG-NHS** solution to the protein solution. The optimal molar ratio will depend on the specific reactants and desired degree of labeling and should be empirically determined.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[\[17\]](#)

- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[\[17\]](#) Incubate for 15-30 minutes at room temperature.[\[17\]](#)
- Purification: Remove excess, unreacted **DSPE-PEG-NHS** and byproducts using dialysis or size exclusion chromatography.[\[16\]](#)[\[17\]](#)

Micelle Formation via Thin-Film Hydration

This method is commonly used for preparing DSPE-PEG micelles, especially for encapsulating hydrophobic drugs.

Materials:

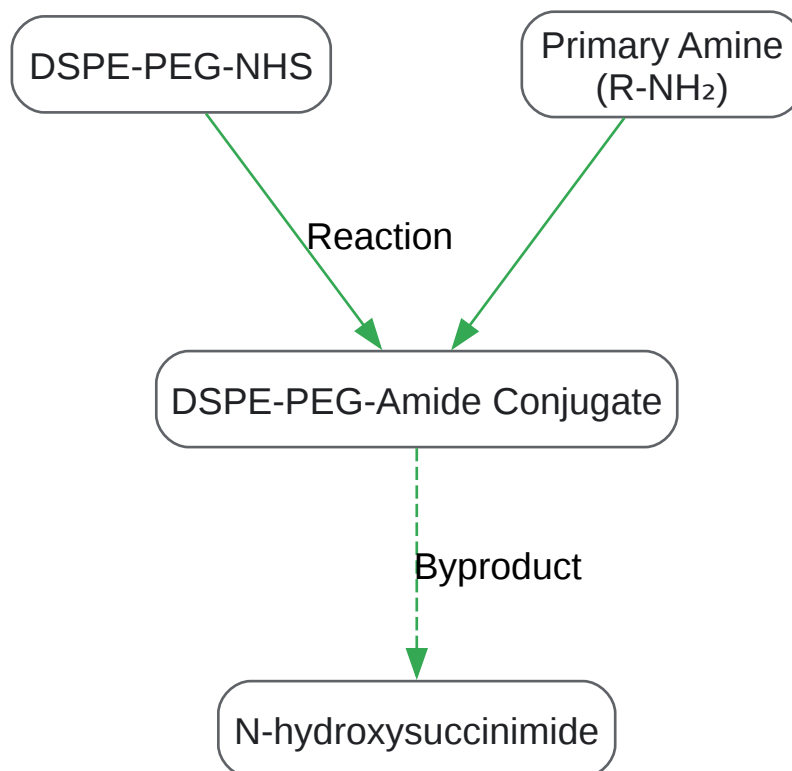
- **DSPE-PEG-NHS**
- Organic solvent (e.g., chloroform)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator

Procedure:

- Film Formation: Dissolve the **DSPE-PEG-NHS** in chloroform in a round-bottom flask.[\[12\]](#) Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.[\[12\]](#)
- Hydration: Add the aqueous buffer to the flask. Heat the solution above the phase transition temperature of the DSPE lipid (e.g., 60°C).[\[12\]](#)
- Micelle Formation: Gently agitate the flask for 30-60 minutes to allow for the self-assembly of micelles. The solution should become clear or translucent.[\[12\]](#)
- Filtration: Cool the solution to room temperature and filter through a 0.22 µm syringe filter to remove any large aggregates.[\[12\]](#)

Visualizations

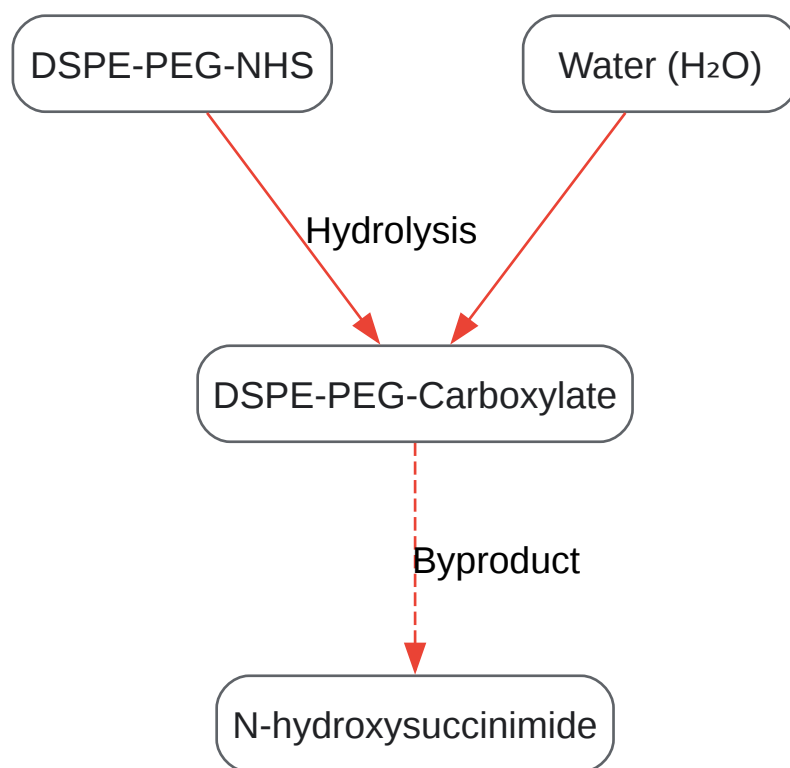
Chemical Reaction Pathway



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Caption: Conjugation reaction of **DSPE-PEG-NHS** with a primary amine.

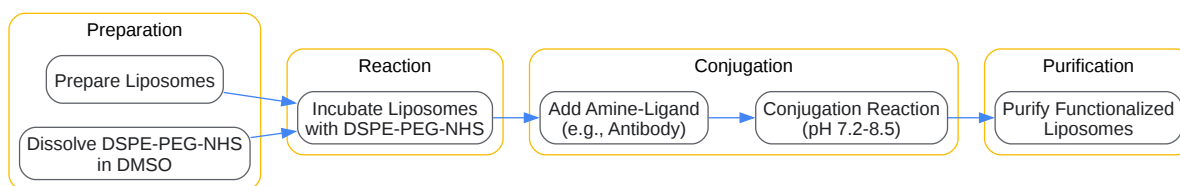
Competing Hydrolysis Reaction



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Caption: Hydrolysis of **DSPE-PEG-NHS** in an aqueous environment.

Experimental Workflow for Liposome Surface Functionalization



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Caption: Workflow for functionalizing liposomes with **DSPE-PEG-NHS**.

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